molecular formula C9H10ClF2N B2788177 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1637453-90-7

3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2788177
CAS No.: 1637453-90-7
M. Wt: 205.63
InChI Key: ATYKYTHOSDMEBO-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H9F2N.ClH. It is a derivative of indene, featuring two fluorine atoms at the 3-position and an amine group at the 1-position, forming a hydrochloride salt. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with an appropriate indene derivative.

  • Fluorination: The indene derivative undergoes selective fluorination to introduce fluorine atoms at the 3-position.

  • Reduction: The fluorinated indene is then reduced to form the dihydro derivative.

  • Amination: The dihydro derivative is subjected to amination to introduce the amine group at the 1-position.

  • Formation of Hydrochloride Salt: Finally, the amine group is protonated to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to simpler hydrocarbons or alcohols.

  • Substitution: Substitution reactions can replace the fluorine atoms or the amine group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Alcohols, hydrocarbons, and other reduced forms.

  • Substitution Products: Compounds with different functional groups replacing the original fluorine atoms or amine group.

Scientific Research Applications

3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological processes and interactions with biomolecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride: Similar structure but lacks fluorine atoms.

  • (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with fluorine atoms at different positions.

Uniqueness: 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of two fluorine atoms at the 3-position, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,3-difluoro-1,2-dihydroinden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(12)6-3-1-2-4-7(6)9;/h1-4,8H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYKYTHOSDMEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637453-90-7
Record name 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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